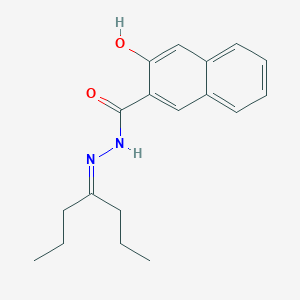
N'-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide is a compound that belongs to the class of hydrazones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The reaction is usually carried out in the presence of a catalyst such as acetic acid in an ethanol solvent. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazone group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones .
科学研究应用
N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide has several scientific research applications, including:
作用机制
The mechanism of action of N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Benzyl 2-(heptan-4-ylidene)hydrazinecarboxylate: Similar in structure but with different substituents.
N’-(heptan-4-ylidene)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: Another hydrazone derivative with distinct functional groups.
Uniqueness
N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activity set it apart from other similar compounds .
属性
分子式 |
C18H22N2O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
N-(heptan-4-ylideneamino)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H22N2O2/c1-3-7-15(8-4-2)19-20-18(22)16-11-13-9-5-6-10-14(13)12-17(16)21/h5-6,9-12,21H,3-4,7-8H2,1-2H3,(H,20,22) |
InChI 键 |
IYLGYJLUPGPECX-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


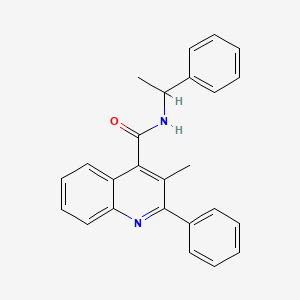
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldimethanol](/img/structure/B12465008.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465023.png)
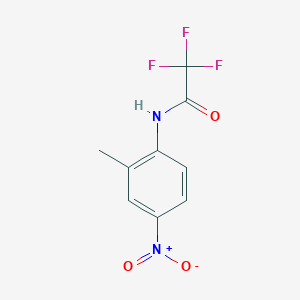
![4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12465040.png)

![4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12465057.png)
![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}acetamide](/img/structure/B12465060.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B12465062.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12465068.png)
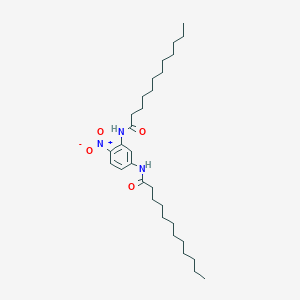
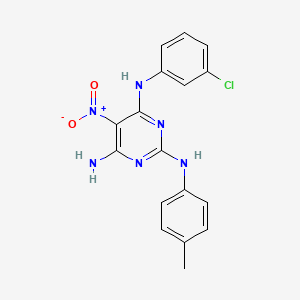
![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12465078.png)
![N-(3,4-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12465093.png)
